N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
“N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-6-11(2)8-12(7-10)16-13(18)9-19-14-15-4-5-17(14)3/h4-8H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYLNLWPUCKFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Thioether formation: The imidazole ring can be reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the acetamide group.
Substitution: Various substitution reactions can occur on the aromatic ring or the imidazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified imidazole derivatives.
Substitution products: Various substituted aromatic or imidazole derivatives.
Scientific Research Applications
The compound's biological activity has been explored through various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, similar compounds have demonstrated potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . Although specific data on N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is limited, its structural similarity to known active compounds suggests potential antibacterial efficacy.
Antifungal Activity
Imidazole compounds are also recognized for their antifungal properties. Modifications in the imidazole ring can enhance antifungal activity against various strains. The presence of a sulfanyl group may contribute to this activity by interacting with essential metal ions required for fungal growth .
Anticancer Potential
The compound's structural features indicate it may possess anticancer properties. Hydroxamic acids are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Preliminary investigations into similar compounds have shown they can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds structurally similar to this compound:
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the dimethylphenyl group and the methyl-imidazole-sulfanyl group in “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” makes it unique. These functional groups can impart specific chemical and biological properties that are not found in similar compounds.
Biological Activity
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3OS
- Molecular Weight : 275.37 g/mol
- CAS Number : 298215-48-2
The biological activity of this compound is believed to be mediated through multiple pathways:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific enzymes involved in cell proliferation. Similar compounds have shown efficacy against thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer progression .
- Antiviral Properties : Research indicates potential antiviral activity, particularly against viruses such as hepatitis C and others within the flavivirus family. The imidazole ring in the compound is known for its role in inhibiting viral replication .
- Inhibition of Enzymatic Activity : The sulfanyl group may enhance the compound's ability to inhibit various enzymes, contributing to its overall biological effects .
Biological Activity Overview
| Activity Type | Mechanisms Involved | References |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase, HDAC | |
| Antiviral | Suppression of viral replication | |
| Enzyme Inhibition | Targeting various metabolic pathways |
Anticancer Studies
A study exploring derivatives of imidazole found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes critical for DNA synthesis .
Antiviral Research
Research published in a peer-reviewed journal highlighted the antiviral efficacy of imidazole-based compounds against hepatitis C virus (HCV). The study reported that certain derivatives could inhibit HCV replication with IC50 values in the low micromolar range, suggesting a promising avenue for further exploration with this compound .
Enzyme Inhibition Studies
Investigations into the enzyme inhibition profile revealed that compounds containing the imidazole-sulfanyl moiety could effectively inhibit key metabolic enzymes involved in cancer and viral infections. This suggests that this compound may share similar properties .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 3,5-Dimethylphenyl substituent | 12.3 | Urease | |
| 4-Fluorophenyl analog | 8.7 | Kinase X | |
| N-Hydroxy acetamide derivative | 25.4 | HDAC |
Q. Table 2: Recommended Analytical Conditions
| Technique | Conditions | Key Parameters |
|---|---|---|
| HPLC | C18 column, 70:30 ACN/H₂O, 1 mL/min | Retention time: 6.8 min |
| NMR | DMSO-d₆, 400 MHz | δ 2.25 (s, 6H, CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
